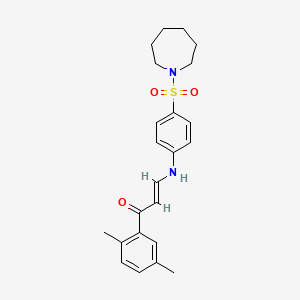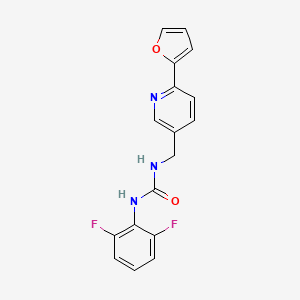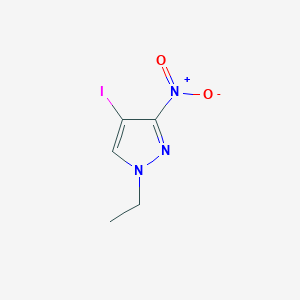
(E)-3-((4-(azepan-1-ylsulfonyl)phenyl)amino)-1-(2,5-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-(azepan-1-ylsulfonyl)phenyl)amino)-1-(2,5-dimethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H28N2O3S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-(azepan-1-ylsulfonyl)phenyl)amino)-1-(2,5-dimethylphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-(azepan-1-ylsulfonyl)phenyl)amino)-1-(2,5-dimethylphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antineoplastic Activity
The synthesis of thieno[2,3-b]azepin-4-ones, which share structural similarities with azepine-based compounds, was explored due to the antitumor activity reported for related compounds. Although initial biological data did not indicate significant antineoplastic activity, the process involved could provide insights into the synthesis and potential modifications for enhancing activity in similar compounds (R. F. Koebel, L. Needham, & C. Blanton, 1975).
Antimicrobial and Antifungal Applications
The development of novel heterocyclic compounds featuring a sulphamido moiety, through facile condensation reactions, showcases potential antimicrobial and antifungal applications. The synthesized compounds, including azepine derivatives, were evaluated for their biological activities, indicating the scope of azepine-based structures in therapeutic applications (R. Nunna, D. Ramachandran, et al., 2014).
Magnetic Properties and Structural Analysis
Investigations into the magnetic properties and structural analysis of azide-bridged manganese(III) chains, including azepine analogues, contribute to the understanding of magnetostructural correlations. These studies highlight the significance of azepine frameworks in designing materials with specific magnetic interactions and potential applications in magnetic storage or quantum computing (J. Song, K. Lim, et al., 2014).
Antibacterial and Antifungal Screening
Azepine derivatives synthesized from 1,2,4,6 thiatriazepines demonstrated high sensitivity towards bacterial and fungal strains, such as E. coli and S. aureus. This suggests the potential of azepine-based compounds in the development of new antibacterial and antifungal agents, highlighting their importance in addressing drug resistance challenges (M. R. Ugale, K. Sharma, et al., 2021).
Synthesis of Sterically Hindered Isomeric Forms
The synthesis and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlight the versatility of azepine and related structures in organic synthesis. These compounds, characterized by complex intramolecular interactions, demonstrate the intricate chemistry possible with azepine derivatives and their potential applications in creating novel materials or chemical intermediates (L. Rublova, B. Zarychta, et al., 2017).
properties
IUPAC Name |
(E)-3-[4-(azepan-1-ylsulfonyl)anilino]-1-(2,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-18-7-8-19(2)22(17-18)23(26)13-14-24-20-9-11-21(12-10-20)29(27,28)25-15-5-3-4-6-16-25/h7-14,17,24H,3-6,15-16H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBKLISNNQIBHW-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-(azepan-1-ylsulfonyl)phenyl)amino)-1-(2,5-dimethylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)



![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)





![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)
![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)